6-Ethoxy-6-oxohexylzinc bromide

Übersicht

Beschreibung

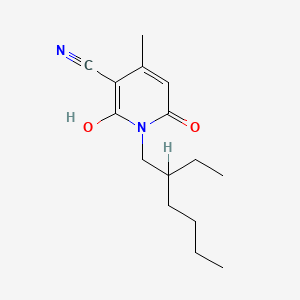

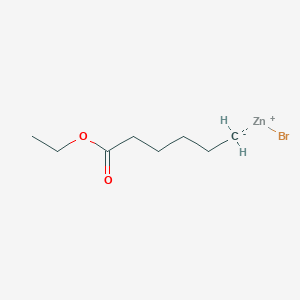

6-Ethoxy-6-oxohexylzinc bromide is an organozinc reagent with the molecular formula C2H5O2C(CH2)5ZnBr . It has a molecular weight of 288.50 .

Molecular Structure Analysis

The molecular structure of 6-Ethoxy-6-oxohexylzinc bromide is represented by the linear formula C2H5O2C(CH2)5ZnBr .Physical And Chemical Properties Analysis

6-Ethoxy-6-oxohexylzinc bromide has a density of 0.98 g/mL at 25 °C . It is stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One of the notable applications of compounds related to 6-Ethoxy-6-oxohexylzinc bromide is in corrosion inhibition. For example, a study by El-hajjaji et al. (2018) explored the use of pyridazinium-based ionic liquids, including a derivative of 6-ethoxy-6-oxohexylzinc bromide, as corrosion inhibitors for mild steel in hydrochloric acid. These compounds demonstrated significant efficiency in inhibiting corrosion, with inhibition efficiencies reaching up to 84% (El-hajjaji et al., 2018).

Synthesis of Novel Compounds

The synthesis of new chemical entities often leverages compounds like 6-Ethoxy-6-oxohexylzinc bromide. A study by Wnuk et al. (2007) utilized a related compound, 4-ethoxy-4-oxobutylzinc bromide, in the synthesis of S-ribosylhomocysteine analogues, potentially useful in the inhibition of the LuxS enzyme (Wnuk et al., 2007).

Pharmaceutical Research

In pharmaceutical research, derivatives of 6-Ethoxy-6-oxohexylzinc bromide can play a crucial role. For instance, Yin et al. (2013) described the synthesis of a series of analogues of a small chemical compound, S14161, using a related compound, 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene. These analogues showed potential as antitumor agents (Yin et al., 2013).

Catalysis

Compounds structurally related to 6-Ethoxy-6-oxohexylzinc bromide also find applications in catalysis. A study by Murakami et al. (2009) demonstrated the use of arylzinc compounds in cobalt-catalyzed arylzincation of alkynes, showing the potential of these compounds in synthetic chemistry (Murakami et al., 2009).

Antioxidant Properties

In exploring antioxidant properties, Çelikezen et al. (2020) synthesized 6-ethoxy-4-methylcoumarin and investigated its chemical and biological properties, including antioxidant activity. This highlights the potential use of similar compounds in medicinal chemistry (Çelikezen et al., 2020).

Environmental Applications

In environmental science, compounds like 6-Ethoxy-6-oxohexylzinc bromide are used in the study of pollutant degradation. For instance, Xie et al. (2020) investigated the use of magnetic nanocatalysts for the Fenton-like degradation of ethidium bromide, a method potentially applicable to related compounds (Xie et al., 2020).

Scientific Research Applications of 6-Ethoxy-6-oxohexylzinc Bromide

Corrosion Inhibition

One of the applications of compounds related to 6-Ethoxy-6-oxohexylzinc bromide is in corrosion inhibition. For instance, El-hajjaji et al. (2018) synthesized pyridazinium-based ionic liquids, including a derivative of 6-ethoxy-6-oxohexylzinc bromide, and found them effective in inhibiting the corrosion of mild steel in hydrochloric acid (El-hajjaji et al., 2018).

Synthesis of Novel Compounds

6-Ethoxy-6-oxohexylzinc bromide derivatives have been used in the synthesis of new chemical entities. For example, Wnuk et al. (2007) used a related compound in the synthesis of S-ribosylhomocysteine analogues, which are potential inhibitors of the LuxS enzyme (Wnuk et al., 2007).

Medicinal Applications

Compounds structurally related to 6-Ethoxy-6-oxohexylzinc bromide have found applications in medicinal chemistry. Yin et al. (2013) synthesized analogues of a compound related to it, demonstrating potent antitumor activities against various tumor cell lines (Yin et al., 2013).

Catalysis

These compounds are also used in catalysis. Murakami et al. (2009) described the use of a similar compound in cobalt-catalyzed arylzincation of alkynes, indicating its utility in the field of synthetic chemistry (Murakami et al., 2009).

Antioxidant Research

In research focusing on antioxidants, Çelikezen et al. (2020) synthesized and studied the chemical and biological properties of 6-ethoxy-4-methylcoumarin, a compound with structural similarities, demonstrating its antioxidant activity (Çelikezen et al., 2020).

Environmental Applications

In the environmental sector, compounds like 6-Ethoxy-6-oxohexylzinc bromide are used in pollutant degradation studies. Xie et al. (2020) explored the Fenton-like degradation of ethidium bromide using magnetic nanocatalysts, a method potentially applicable to related compounds (Xie et al., 2020).

Wirkmechanismus

While the specific mechanism of action for 6-Ethoxy-6-oxohexylzinc bromide is not mentioned, most antiseizure medications act by modulation of voltage-gated ion channels; by enhancement of gamma aminobutyric acid-mediated inhibition; through interactions with elements of the synaptic release machinery; by blockade of ionotropic glutamate receptors; or by combinations of these mechanisms .

Safety and Hazards

Eigenschaften

IUPAC Name |

bromozinc(1+);ethyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15O2.BrH.Zn/c1-3-5-6-7-8(9)10-4-2;;/h1,3-7H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISDBYYELZLQGH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC[CH2-].[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethoxy-6-oxohexylzinc bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,5,7,9,11,13,15-Octacyclohexyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1599137.png)